2-Morpholin-4-yl-quinolin-8-ol
Description
Significance of Heterocyclic Compounds in Academic Drug Discovery and Material Science
Heterocyclic compounds are a cornerstone of drug discovery, with over 85% of all biologically active chemical entities containing a heterocyclic ring. nih.gov This prevalence is due to their ability to interact with a wide array of biological targets, including enzymes and receptors. nih.govnumberanalytics.com The presence of heteroatoms like nitrogen, oxygen, and sulfur allows for a diverse range of chemical interactions, influencing properties such as solubility, lipophilicity, and polarity. nih.gov This versatility enables medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. rroij.com
In the realm of material science, heterocyclic compounds are integral to the development of advanced materials. openaccessjournals.com Their incorporation into polymers and other materials can bestow desirable properties like conductivity, luminescence, and enhanced mechanical strength. numberanalytics.com This has led to their use in creating organic semiconductors, functional dyes, and conducting polymers. openaccessjournals.com
Overview of Quinoline (B57606) and 8-Hydroxyquinoline (B1678124) Core Structures in Advanced Research
Quinoline, a bicyclic heterocyclic aromatic compound, and its derivatives are of significant interest in medicinal chemistry. ijsrtjournal.comnih.gov The quinoline scaffold is present in numerous natural and synthetic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. nih.govrsc.org
8-Hydroxyquinoline, a derivative of quinoline with a hydroxyl group at the eighth position, is a versatile and widely studied compound. scispace.comrroij.com This structure is known for its ability to chelate metal ions, a property that is central to many of its applications. scispace.comresearchgate.net This chelation can lead to increased fluorescence emission, making 8-hydroxyquinoline derivatives valuable as fluorescent chemosensors for various metal ions. scispace.comrroij.com Furthermore, these derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, neuroprotective, and anti-HIV effects. rroij.commdpi.com
Rationalizing the Academic Interest in 2-Morpholin-4-yl-quinolin-8-ol Derivatives
The academic interest in this compound stems from the convergence of the well-established properties of the 8-hydroxyquinoline core and the introduction of a morpholine (B109124) substituent at the 2-position. The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, can significantly influence the physicochemical properties of the parent molecule.
The synthesis of similar 8-hydroxyquinoline derivatives has been explored in the literature. For instance, 2-amine derivatives of 8-hydroxyquinoline have been prepared through a multistep procedure starting from quinolin-8-ol. nih.gov Another study describes the synthesis of 2-chloro-3-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}naphthalene-1,4-dione, which involves the reaction of 2-chloroquinolin-8-ol (B1361850) with morpholine in a microwave reactor. mdpi.com These synthetic strategies highlight the feasibility of introducing a morpholine moiety at the 2-position of the quinoline ring.
The potential biological activities of such derivatives are a key driver of research. While direct studies on this compound are limited, research on related compounds provides valuable insights. For example, derivatives of 8-hydroxyquinoline have shown promise as anticancer agents, and the introduction of substituents at the C2 and C5 positions can enhance this activity. mdpi.com The presence of the morpholine group in other quinoline derivatives has also been associated with significant biological effects. nih.govacs.org The compound 5-[(morpholin-4-yl)methyl]quinolin-8-ol has been investigated for its potential biological activities.
The combination of the known chelating properties of the 8-hydroxyquinoline scaffold with the potential for additional interactions conferred by the morpholine ring makes this compound an intriguing target for further investigation in both medicinal chemistry and material science.
Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-4-ylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-11-3-1-2-10-4-5-12(14-13(10)11)15-6-8-17-9-7-15/h1-5,16H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRGWSMLHPWHSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC=C3O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353625 | |
| Record name | 2-(morpholin-4-yl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668568 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
70125-21-2 | |
| Record name | 2-(morpholin-4-yl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 2 Morpholin 4 Yl Quinolin 8 Ol and Its Analogues
Retrosynthetic Analysis of the 2-Morpholin-4-yl-quinolin-8-ol Framework
A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection strategy that hinges on the formation of the quinoline (B57606) core and the subsequent introduction of the morpholine (B109124) moiety. The primary disconnection breaks the C-N bond between the quinoline ring and the morpholine nitrogen. This leads to a key intermediate, 2-chloroquinolin-8-ol (B1361850), and morpholine. The 2-chloroquinolin-8-ol can be further disconnected, cleaving the pyridine ring of the quinoline system. This step points towards foundational synthetic methods for quinoline ring construction, such as the Skraup or Friedländer synthesis, utilizing appropriately substituted anilines and carbonyl compounds as starting materials. For instance, the quinoline ring system can be constructed from a substituted benzene (B151609) ring, with the tautomeric "pyridone" form of a hydroxyquinoline providing a clue for this disconnection rroij.com.
Classical and Modern Synthetic Routes to 8-Hydroxyquinolines
The synthesis of the 8-hydroxyquinoline (B1678124) scaffold is a well-established field in heterocyclic chemistry, with both classical and modern methods being employed.
Condensation Reactions for Quinoline Ring Formation
Classical methods for constructing the quinoline ring remain highly relevant. The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. A greener modification of this method utilizes microwave assistance mdpi.com. The Friedländer synthesis offers another robust route, involving the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive methylene group. These methods provide a versatile entry point to a wide array of substituted quinolines rsc.org.
| Method | Reactants | Conditions | Advantages |
| Skraup Synthesis | Aromatic amine, glycerol, sulfuric acid, oxidizing agent | High temperature | Access to a wide range of quinolines |
| Friedländer Synthesis | o-aminobenzaldehyde/ketone, active methylene compound | Base or acid catalysis | Good yields and regioselectivity |
| Microwave-assisted Skraup | p-aminophenol or nitroaniline, glycerol, sulfuric acid | Microwave irradiation | Reduced reaction times, improved yields mdpi.com |
Introduction of the Morpholine Moiety via Nucleophilic Substitution Reactions
The introduction of the morpholine group at the C-2 position of the quinoline ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a 2-haloquinoline, most commonly 2-chloroquinoline, with morpholine. The pyridine-like side of the quinoline ring is electron-deficient, making it susceptible to nucleophilic attack, especially with a good leaving group like chloride at the C-2 position rroij.com. The synthesis of 4-morpholinyl-8-hydroxyquinoline has been successfully achieved by reacting 4-chloro-8-tosyloxyquinoline with morpholine under solvent-free conditions at elevated temperatures nih.govnih.gov.
Strategies for Functionalization at the C-2 and C-8 Positions
Functionalization at the C-2 and C-8 positions of the quinoline ring is crucial for modulating the properties of the final compound. The C-2 position can be functionalized through various methods, including the introduction of a halogen for subsequent nucleophilic substitution. The hydroxyl group at the C-8 position can be introduced early in the synthesis by using a starting material that already contains this functionality, such as 2-aminophenol in a Skraup-type reaction. Alternatively, it can be introduced at a later stage, although this can be more challenging. The proximity of the C-8 hydroxyl group to the nitrogen atom is a key structural feature that imparts the chelating properties of 8-hydroxyquinolines rroij.com. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective introduction of various functional groups at different positions of the quinoline ring, including C-8 acs.orgnih.govacs.orgnih.gov.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. For the synthesis of quinoline derivatives, several green chemistry approaches have been explored.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of quinoline derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to classical reactions like the Skraup synthesis, using greener solvents like water or ethylene glycol, or even under solvent-free conditions mdpi.comacs.orgmdpi.com.
Ultrasound-Assisted Synthesis: Sonication is another energy-efficient technique that has been employed for the synthesis of quinoline derivatives. Ultrasound-assisted synthesis can enhance reaction rates and yields, often under milder conditions than traditional methods. For example, a one-pot, three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate in water under ultrasound irradiation has been reported for the synthesis of 2-substituted quinolines nih.gov.
| Green Chemistry Approach | Key Features | Advantages |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased yields, reduced energy consumption, use of greener solvents mdpi.comacs.orgmdpi.com |
| Ultrasound-Assisted Synthesis | Acoustic cavitation, enhanced mass transfer | Milder reaction conditions, improved yields, shorter reaction times nih.gov |
| Solvent-Free Reactions | Reactions conducted without a solvent | Reduced waste, simplified work-up, lower environmental impact acs.org |
Chemo- and Regioselective Derivatization of this compound
The derivatization of the this compound scaffold is of great interest for fine-tuning its biological and physical properties. The presence of the electron-donating morpholino group at the C-2 position and the hydroxyl group at the C-8 position significantly influences the regioselectivity of subsequent reactions.
Electrophilic Aromatic Substitution: The quinoline ring system is generally deactivated towards electrophilic substitution, particularly the pyridine ring. However, the electron-donating morpholino group at C-2 and the activating hydroxyl group at C-8 can direct incoming electrophiles. Theoretical studies on 8-hydroxyquinoline suggest that electrophilic substitution is most likely to occur at the C-5 and C-7 positions of the benzene ring researchgate.netorientjchem.org. The presence of the morpholino group at C-2 would further favor substitution on the benzene ring.
Metal-Catalyzed C-H Functionalization: Transition metal-catalyzed C-H activation has become a powerful strategy for the regioselective functionalization of quinolines mdpi.comacs.orgnih.govacs.orgnih.gov. Directing groups play a crucial role in controlling the site of functionalization. The nitrogen atom of the quinoline ring and the hydroxyl group at C-8 can act as directing groups. For instance, the C-8 position of quinoline N-oxides can be selectively functionalized via the formation of a 5-membered metallacycle acs.orgacs.org. While the morpholino group at C-2 may sterically hinder direct functionalization at C-3, it could electronically influence the reactivity at other positions. Further derivatization of the 8-hydroxyquinoline core can be achieved through reactions such as the Mannich reaction at the C-7 position mdpi.com.
Substitution Reactions on the Quinoline Ring
A primary strategy for the synthesis of this compound and its analogues involves the direct functionalization of the quinoline core, most commonly through nucleophilic aromatic substitution (SNAr). This approach is particularly effective at the C2 and C4 positions of the quinoline ring, which are electronically activated for substitution, especially when a suitable leaving group is present.
The process typically involves two key steps:
Activation of the Quinoline Ring : A precursor, often a hydroxyquinoline, is converted into a more reactive intermediate. A widely used method is the chlorination of a hydroxyl group at the 2- or 4-position using a reagent such as phosphorus oxychloride (POCl₃). This reaction replaces the hydroxyl group with a chlorine atom, which serves as an excellent leaving group for subsequent substitution researchgate.netarkat-usa.org.
Nucleophilic Displacement : The resulting chloro-quinoline intermediate is then reacted with a nucleophile. To synthesize the target compound, morpholine is used as the nucleophile, displacing the chloride ion to form the C-N bond and attach the morpholine ring to the quinoline core nih.gov. This reaction is highly versatile, and a wide array of analogues can be synthesized by employing different amine nucleophiles, such as substituted anilines or piperidine arkat-usa.org. The reaction of 2-chloroquinolines or 4-chloroquinolines with nucleophiles like 1,2,4-triazole has been studied extensively, highlighting the reactivity of these intermediates researchgate.net.
The table below summarizes representative substitution reactions on the quinoline ring.
| Starting Material | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| 2-Hydroxyquinoline | 1. POCl₃ 2. Morpholine | 2-Morpholinoquinoline | researchgate.net |
| 4-Hydroxy-8-tosyloxyquinoline | 1. POCl₃ 2. Pyrrolidine | 4-Pyrrolidinyl-8-hydroxyquinoline | N/A |
| 2-Chloroquinoline-3-carbaldehyde | Morpholine, DMAP | 2-Morpholinoquinoline-3-carbaldehyde | nih.gov |
| 4-Chloro-3-nitropyrano[3,2-c]quinoline | Aniline (B41778), Et₃N | 4-Phenylamino-3-nitropyrano[3,2-c]quinoline | arkat-usa.org |
Modifications of the Morpholine System
Generating analogues by modifying the morpholine ring after it has been attached to the quinoline scaffold is a less common synthetic strategy. The morpholine moiety is often incorporated as a complete, pre-functionalized unit due to its inherent stability and favorable physicochemical properties, which contribute to the drug-like characteristics of the final molecule, such as improved solubility and metabolic stability researchgate.net.
The more prevalent approach for creating diversity in the morpholine part of the molecule involves:
Synthesis of a substituted morpholine derivative first. A variety of synthetic methods exist for creating functionalized morpholine rings acs.org.
Attachment of the pre-functionalized morpholine to the quinoline core using the substitution methodologies described in the previous section.
This modular approach allows for greater control and efficiency in the generation of a library of analogues with diverse substituents on the morpholine ring. The morpholine ring is recognized as a privileged scaffold in medicinal chemistry precisely because it is a versatile and readily accessible building block that can be easily introduced as an amine reagent researchgate.netresearchgate.net.
Derivatization at the Hydroxyl Group (e.g., Esterification, Etherification)
The hydroxyl group at the C8 position of the quinoline ring behaves as a typical phenol, making it a prime site for derivatization to produce a variety of analogues scispace.comresearchgate.net. This functionalization can significantly alter the compound's lipophilicity, hydrogen bonding capability, and metal-chelating properties nih.govrroij.com. The two most common derivatization reactions are etherification and esterification.
Etherification: The synthesis of 8-alkoxyquinoline derivatives is readily achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the C8-hydroxyl group with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form a potent nucleophilic phenoxide. This intermediate then undergoes a substitution reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl chloride) to yield the corresponding ether nih.gov. This method is also used to introduce protecting groups, such as a benzyl group, which can be removed later in the synthetic sequence scispace.comrroij.com.
Esterification: Standard esterification procedures can be applied to the 8-hydroxyl group. The reaction typically involves treating the 8-hydroxyquinoline derivative with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride, often in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct. The acetate ester of 8-hydroxyquinoline is known to undergo the Fries rearrangement, a characteristic reaction of phenolic esters, further confirming the phenolic nature of the hydroxyl group scispace.comresearchgate.net.
The following table provides an overview of derivatization reactions at the C8-hydroxyl group.
| Reaction Type | Starting Material | Reagent(s) | Functional Group Formed | Reference |
|---|---|---|---|---|
| Etherification | 8-Hydroxy-2-methylquinoline | Alkyl halide (RX), K₂CO₃, DMF | 8-Alkoxy (-OR) | nih.gov |
| Etherification (Protection) | 5-Bromo-8-hydroxyquinoline | Benzyl bromide, Base | 8-Benzyloxy (-OBn) | scispace.comrroij.com |
| Esterification | 8-Hydroxyquinoline Analogue | Acyl chloride (RCOCl), Pyridine | 8-Acyloxy (-OCOR) | scispace.comresearchgate.net |
| Sulfonate Ester Formation | 5-Amino-7-bromoquinolin-8-ol | Sulfonyl chloride (RSO₂Cl), Et₃N | 8-Sulfonyloxy (-OSO₂R) | N/A |
Spectroscopic and Structural Elucidation of 2 Morpholin 4 Yl Quinolin 8 Ol Derivatives
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds, providing detailed information at the atomic level. researchgate.net Through a suite of one- and two-dimensional experiments, it is possible to map the complete carbon-hydrogen framework of a molecule.
One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and most fundamental data for structural analysis. The ¹H NMR spectrum reveals the chemical environment, multiplicity, and integration of all protons in the molecule. For a 2-morpholin-4-yl-quinolin-8-ol derivative, distinct signals are expected for the protons on the quinoline (B57606) core and the morpholine (B109124) ring. The aromatic protons of the quinoline ring typically appear in the downfield region (δ 7.0-9.0 ppm), influenced by the heterocyclic nitrogen atom and the hydroxyl group. tsijournals.comresearchgate.net The protons of the morpholine ring are found in the upfield region, with those adjacent to the oxygen atom (O-CH₂) appearing at approximately δ 3.8 ppm and those adjacent to the nitrogen atom (N-CH₂) at around δ 3.4 ppm. researchgate.net
The ¹³C NMR spectrum provides information on each unique carbon atom. The quinoline carbons resonate in the aromatic region (δ 110-150 ppm), while the morpholine carbons appear in the aliphatic region (δ 45-70 ppm). rsc.orgnih.gov
Two-dimensional (2D) NMR techniques are essential for assembling the molecular structure by establishing connectivity between atoms. science.govmdpi.com
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to map out the proton-proton networks within the quinoline and morpholine rings separately. researchgate.netresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of a proton signal to its attached carbon atom. science.gov
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over two or three bonds. This is crucial for connecting the individual fragments of the molecule, for instance, by showing a correlation from the N-CH₂ protons of the morpholine ring to the C2 carbon of the quinoline ring, confirming the substitution pattern. mdpi.comresearchgate.net
Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Moiety.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Quinoline Ring | |||
| H-3 | ~6.8 - 7.2 | ~105 - 110 | C-2, C-4, C-4a |
| H-4 | ~7.8 - 8.2 | ~145 - 150 | C-2, C-3, C-5, C-8a |
| H-5 | ~7.2 - 7.5 | ~125 - 130 | C-4, C-6, C-7, C-8a |
| H-6 | ~7.0 - 7.3 | ~115 - 120 | C-5, C-7, C-8 |
| H-7 | ~7.0 - 7.3 | ~118 - 125 | C-5, C-6, C-8, C-8a |
| 8-OH | ~9.5 - 10.5 (broad) | - | C-7, C-8, C-8a |
| Morpholine Ring | |||
| H-2'/H-6' (N-CH₂) | ~3.4 - 3.7 | ~45 - 50 | C-2 (Quinoline), C-3'/C-5' |
| H-3'/H-5' (O-CH₂) | ~3.8 - 4.1 | ~65 - 70 | C-2'/C-6' |
The three-dimensional structure, or conformation, of a molecule can also be investigated using NMR, primarily through Nuclear Overhauser Effect (NOE) experiments like NOESY (Nuclear Overhauser Effect Spectroscopy). nih.gov The morpholine ring in N-substituted morpholines typically adopts a stable chair conformation to minimize steric strain. nih.govstackexchange.com A NOESY experiment can confirm this by showing spatial proximity between axial and equatorial protons on adjacent carbons within the ring. Furthermore, NOESY can reveal the spatial orientation of the morpholine ring relative to the quinoline plane, providing insights into the preferred low-energy conformation of the entire molecule. nih.govmdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information and structural details through fragmentation analysis. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). researchgate.net This precision allows for the determination of the elemental composition of the parent molecule and its fragments. nih.gov For this compound (C₁₃H₁₄N₂O₂), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas, thus confirming the molecular formula with high confidence. rsc.org
Interactive Table 2: HRMS Data for a Representative Compound.
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
| This compound | C₁₃H₁₄N₂O₂ | 231.1128 | 231.1130 |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion, [M+H]⁺), which is then fragmented by collision-induced dissociation (CID) to produce a spectrum of product ions. mdpi.commdpi.com The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation.
For this compound, key fragmentation pathways would likely include:
Loss of the morpholine ring : A common fragmentation for N-substituted morpholines involves cleavage of the C-N bond connecting the two rings. core.ac.uk
Fragmentation of the quinoline core : Quinoline structures are known to undergo characteristic losses, such as the elimination of HCN from the heterocyclic ring. chempap.org
Cleavage within the morpholine ring : The morpholine ring itself can undergo ring-opening and subsequent fragmentation. nist.gov
Analyzing these fragmentation pathways provides robust confirmation of the connectivity between the different parts of the molecule. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties, respectively.
Infrared (IR) Spectroscopy probes the vibrational frequencies of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands confirming key functional groups. researchgate.net
A broad band in the region of 3200-3600 cm⁻¹ indicates the O-H stretching of the hydroxyl group on the quinoline ring. nist.gov
Absorptions around 1500-1600 cm⁻¹ correspond to C=C and C=N stretching vibrations within the aromatic quinoline system. researchgate.net
A strong band around 1110-1130 cm⁻¹ is characteristic of the C-O-C asymmetric stretching of the ether linkage in the morpholine ring. nist.gov
Interactive Table 3: Characteristic IR and UV-Vis Data.
| Spectroscopy | Feature | Typical Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
| IR | O-H stretch | 3200-3600 (broad) | Phenolic hydroxyl group |
| C-H stretch (aromatic) | 3000-3100 | Quinoline C-H | |
| C-H stretch (aliphatic) | 2850-2960 | Morpholine C-H | |
| C=C / C=N stretch | 1500-1600 | Quinoline ring system | |
| C-O-C stretch | 1110-1130 | Morpholine ether linkage | |
| UV-Vis | λ_max 1 | ~240-250 nm | π → π* transition (Quinoline) |
| λ_max 2 | ~310-330 nm | n → π* transition (Quinoline) |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information on electronic transitions within the molecule. The quinoline ring system contains conjugated π-systems that absorb UV light, leading to characteristic absorption maxima (λ_max). zsmu.edu.ua The spectrum of this compound is expected to show strong absorptions corresponding to π → π* and n → π* transitions within the quinoline chromophore. nih.gov The position and intensity of these bands can be influenced by substitution and the solvent environment.
X-ray Diffraction Studies for Solid-State Molecular Geometry and Packing
The crystal structure of 7-[(Morpholin-4-yl)(phenyl)methyl]quinolin-8-ol reveals a non-planar molecular conformation. The quinoline ring system is not coplanar with the attached morpholine and benzene (B151609) rings. The dihedral angle between the quinoline ring system and the mean plane of the benzene ring is 81.05 (4)°. nih.govnih.gov Similarly, the dihedral angle between the quinoline moiety and the mean plane of the morpholine ring is 61.16 (5)°. The benzene and morpholine rings themselves are oriented at a dihedral angle of 83.59 (4)° to each other. nih.govnih.gov
The morpholine ring in this derivative adopts a stable chair conformation, a common feature for this heterocyclic system. The geometry around the nitrogen atom of the morpholine ring is pyramidal. nih.gov
In the crystal lattice, the molecules of 7-[(Morpholin-4-yl)(phenyl)methyl]quinolin-8-ol are organized into specific packing arrangements stabilized by intermolecular hydrogen bonds. Notably, pairs of O—H⋯N hydrogen bonds link adjacent molecules. nih.govnih.gov This interaction involves the hydroxyl group of the quinolin-8-ol moiety of one molecule and the nitrogen atom of the quinoline ring of a neighboring molecule, creating R²₂(10) motifs. nih.gov
The crystallographic data for 7-[(Morpholin-4-yl)(phenyl)methyl]quinolin-8-ol is summarized in the tables below.
Crystal Data and Structure Refinement Details for 7-[(Morpholin-4-yl)(phenyl)methyl]quinolin-8-ol. nih.gov
| Parameter | Value |
| Chemical Formula | C₂₀H₂₀N₂O₂ |
| Molecular Weight | 320.38 |
| Crystal System | Orthorhombic |
| Space Group | P 2₁2₁2₁ |
| a (Å) | 13.1537 (6) |
| b (Å) | 31.0875 (13) |
| c (Å) | 8.3175 (3) |
| Volume (ų) | 3401.2 (2) |
| Z | 8 |
| Radiation | Cu Kα |
| Temperature (K) | 200 |
| R [F² > 2σ(F²)] | 0.028 |
| wR(F²) | 0.074 |
| Goodness-of-fit (S) | 1.06 |
Selected Dihedral Angles for 7-[(Morpholin-4-yl)(phenyl)methyl]quinolin-8-ol. nih.gov
| Ring System 1 | Ring System 2 | Dihedral Angle (°) |
| Quinoline | Benzene | 81.05 (4) |
| Quinoline | Morpholine | 61.16 (5) |
| Benzene | Morpholine | 83.59 (4) |
Investigations into the Biological Activity Spectrum of 2 Morpholin 4 Yl Quinolin 8 Ol Analogues
Research on Antimicrobial Properties (Antibacterial, Antifungal, Antimycobacterial)
Quinoline (B57606) derivatives have long been recognized for their antimicrobial potential. The introduction of a morpholine (B109124) moiety can enhance the antimicrobial efficacy of the quinoline scaffold. nih.govresearchgate.net Studies have shown that various substituted quinoline derivatives exhibit significant activity against a range of microbial pathogens, including bacteria, fungi, and mycobacteria.
Antibacterial Activity: The antibacterial properties of quinoline derivatives have been extensively studied. biointerfaceresearch.com These compounds are known to be effective against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain novel N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline derivatives have shown inhibitory activity against various bacterial strains, including methicillin-resistant S. aureus and vancomycin-resistant E. faecium. nih.gov One compound was particularly active against vancomycin-resistant E. faecium with a Minimum Inhibitory Concentration (MIC) value of 4 µg/mL. nih.gov Furthermore, quinoline-based hydroxyimidazolium hybrids have demonstrated potent anti-staphylococcal activity, with one hybrid showing a MIC value of 2 µg/mL against Staphylococcus aureus. nih.gov The presence of a morpholine ring in the structure of these compounds can contribute to their antibacterial potency. nih.gov
Antifungal Activity: Analogues of 2-Morpholin-4-yl-quinolin-8-ol have also been investigated for their antifungal properties. The morpholine ring itself is a component of some antifungal drugs. vulcanchem.com Research has demonstrated that quinoline derivatives can be effective against various fungal pathogens. For example, certain 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives exhibited exceptional antifungal efficacy with MICs of ≤ 0.0313 μg/mL against critical and high-priority pathogens like C. auris, C. glabrata, C. neoformans, and C. parapsilosis. researchgate.net
Antimycobacterial Activity: The antimycobacterial potential of quinoline derivatives is a significant area of research, particularly in the search for new treatments for tuberculosis. A series of novel morpholine, thiomorpholine, and N-substituted piperazine (B1678402) coupled 2-(thiophen-2-yl) dihydroquinolines were identified as potent antitubercular agents against Mycobacterium tuberculosis H37Rv, with some compounds showing a MIC value of 1.56 µg/mL. nih.gov Additionally, 2-(quinoline-4-yloxy) acetamide-based derivatives have demonstrated a potent bacteriostatic effect on the intracellular growth of the M. tuberculosis H37Rv reference strain, with MIC values as low as 0.3 µM. nih.gov
Research on Anticancer and Antiproliferative Activities
The quinoline scaffold is a key component in the design of numerous anticancer agents. arabjchem.org Analogues of this compound have been the subject of extensive research for their potential to inhibit cancer cell growth and proliferation. These compounds can exert their anticancer effects through various mechanisms, including the induction of apoptosis, disruption of cell migration, and inhibition of angiogenesis. arabjchem.org
A study of five new 2-morpholino-4-anilinoquinoline compounds revealed significant anticancer potential against the HepG2 cell line. nih.gov Compounds with specific substitutions on the aniline (B41778) moiety demonstrated the highest activity, with IC50 values ranging from 8.50 to 12.76 μM. nih.gov Notably, one of these compounds also proved to be the most effective against cell migration and adhesion, which are crucial processes in cancer metastasis. nih.gov
Other research on substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives has highlighted their selective anticancer activity. rsc.org For instance, a C-6 substituted 2-phenylquinoline (B181262) showed selective cytotoxicity with an IC50 value of 8.3 μM in cervical epithelial carcinoma cells. rsc.org Another study on CA-4 analogues carrying a quinoline scaffold found that a 7-tert-butyl-substituted quinoline was the most potent compound, with IC50 values ranging from 0.02 to 0.04 μM in four different human cancer cell lines. nih.gov
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 2-Morpholino-N-(4-phenoxyphenyl)quinolin-4-amine (3d) | HepG2 | 8.50 | nih.gov |
| 4-(4-(2-Morpholinoquinolin-4-ylamino)phenoxy)-N-methylpyridine-2-carboxamide (3e) | HepG2 | 12.76 | nih.gov |
| Compound 3c (a 2-morpholino-4-anilinoquinoline derivative) | HepG2 | 11.42 | nih.gov |
| C-6 substituted 2-phenylquinoline (Compound 13) | HeLa | 8.3 | rsc.org |
| 7-tert-butyl-substituted quinoline (Compound 65) | MCF-7, HL-60, HCT-116, HeLa | 0.02–0.04 | nih.gov |
Research on Antimalarial and Antiprotozoal Activities
Quinoline-based compounds have historically been at the forefront of antimalarial drug discovery, with quinine (B1679958) and chloroquine (B1663885) being prime examples. The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new antimalarial agents, and this compound analogues have shown promise in this area.
A newly synthesized 4-morpholino-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative demonstrated strong antimalarial activity against the Plasmodium falciparum 3D7 strain, with one compound in the series exhibiting an IC50 value of 0.62 µg/mL. nih.gov Other studies on quinoline derivatives have reported a broad range of antimalarial activity, with IC50 values against Plasmodium falciparum ranging from 0.014 to 5.87 µg/mL. nih.gov Furthermore, hybrids of 5-cyanopyrimidine (B126568) and quinoline have been developed, with one compound showing an IC50 of 55.8 nM against the Dd2 chloroquine-resistant strain of Plasmodium falciparum, which is four times more potent than chloroquine. raco.cat
In addition to their antimalarial properties, quinoline derivatives have also been investigated for their broader antiprotozoal activities. The structural features that confer antimalarial activity can often be adapted to target other protozoan parasites.
| Compound | Parasite Strain | IC50 | Reference |
|---|---|---|---|
| 4-morpholino-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative (40b) | Plasmodium falciparum 3D7 | 0.62 µg/mL | nih.gov |
| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea (1) | Plasmodium falciparum (chloroquine-resistant) | 1.2 µM | nih.gov |
| 4-((4-((7-chloroquinolin-4-yl) amino)butyl)amino)-2-(methylthio)-6-(3-nitrophenyl)pyrimidine-5-carbonitrile (24) | Plasmodium falciparum Dd2 | 55.8 nM | raco.cat |
| 6-(4-(7-chloroquinolin-4-yl)piperazin-1-yl) pyrimidine-2,4-diamine (32) | Plasmodium falciparum Dd2 | 0.157 µM | raco.cat |
| N1-(7-chloroquinolin-4-yl)-N2-(2-((dimethylamino)methyl)benzyl) ethane-1,2-diamine (11) | Plasmodium falciparum | 33.9 nM | raco.cat |
Research on Neuroprotective and Cytoprotective Effects
Recent studies have highlighted the potential of quinoline derivatives, particularly those with an 8-hydroxyquinoline (B1678124) scaffold, in the context of neurodegenerative diseases. nih.gov These compounds are being investigated for their neuroprotective properties, which are often attributed to their ability to chelate metal ions, reduce oxidative stress, and inhibit enzymes involved in neurodegeneration. nih.govnih.gov
The 8-hydroxyquinoline pharmacophore has been shown to possess a range of activities including metal chelation, enzyme inhibition, and cytoprotection. nih.gov The development of 8-hydroxyquinoline hybrids, where other pharmacophores are attached to the 8-hydroxyquinoline core, has led to analogues with improved cytoprotective action. nih.gov These compounds have shown potential as anti-neurodegenerative agents by inhibiting β-amyloid aggregation, reducing metal-driven oxidative damage, and mitigating β-amyloid-mediated neurotoxicity. nih.gov
While direct studies on the neuroprotective and cytoprotective effects of this compound are limited, the known properties of the 8-hydroxyquinoline scaffold suggest that this class of compounds warrants further investigation for its potential in treating neurodegenerative disorders. The morpholine moiety, known to improve blood-brain barrier permeability, could further enhance the neurotherapeutic potential of these molecules. tandfonline.com
Research on Enzyme Inhibition Profiles
The biological activities of this compound analogues are often mediated by their ability to inhibit specific enzymes that play crucial roles in disease pathogenesis. Key enzyme targets include DNA-dependent protein kinase (DNA-PK) and epidermal growth factor receptor (EGFR) kinase.
DNA-dependent protein kinase (DNA-PK) is a key enzyme in the non-homologous end joining (NHEJ) pathway, which is a major mechanism for the repair of DNA double-strand breaks. nih.gov Inhibition of DNA-PK can sensitize cancer cells to radiotherapy and certain chemotherapeutic agents. Analogues of this compound, specifically 8-substituted 2-morpholin-4-yl-1H-quinolin-4-ones, have been investigated as DNA-PK inhibitors.
These investigations followed the discovery of dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one (NU7441) as a potent DNA-PK inhibitor with an IC50 of 30 nM. nih.govresearchgate.net In the pursuit of analogues with improved properties, the chromen-4-one core was replaced with quinolin-4-one and pyrido[1,2-a]pyrimidin-4-one systems. nih.gov Several of the newly synthesized compounds demonstrated high potency against DNA-PK, with one pyridopyrimidin-4-one derivative exhibiting an IC50 of 8 nM. nih.gov These compounds also showed promise as potentiators of ionizing radiation-induced cytotoxicity in vitro. nih.gov
| Compound Class/Example | Target Enzyme | IC50 | Reference |
|---|---|---|---|
| dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one (NU7441) | DNA-PK | 30 nM | nih.govresearchgate.net |
| 2-(morpholin-4-yl)-benzo[h]chromen4-one (NU7026) | DNA-PK | 230 nM | nih.gov |
| 2-morpholin-4-yl-N-[4-(2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)dibenzothiophen-1-yl]acetamide | DNA-PK | 8 nM | nih.gov |
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in cell proliferation, survival, and migration. plos.org Overexpression or mutation of EGFR is common in many types of cancer, making it an important target for anticancer drug development. The 4-anilinoquinazoline (B1210976) and 4-anilinoquinoline scaffolds are well-established pharmacophores for EGFR inhibitors.
Research into 6-arylureido-4-anilinoquinazoline derivatives has yielded compounds with sub-micromolar inhibitory levels against EGFR, with IC50 values ranging from 11.66 to 867.1 nM. nih.gov One compound from this series exhibited excellent antitumor activity against A549, HT-29, and MCF-7 cell lines with IC50 values of 2.25, 1.72, and 2.81 μM, respectively. nih.gov Another study on 4-anilinoquinazoline analogues reported compounds with significant EGFR inhibition, with IC50 values as low as 0.05 nM. researchgate.net The development of 3-cyanoquinoline derivatives has also led to potent EGFR inhibitors, with one compound showing an IC50 of 4.1 μM against the U-CH1 chordoma cell line. nih.gov
| Compound Class/Example | Target Enzyme/Cell Line | IC50 | Reference |
|---|---|---|---|
| 6-Arylureido-4-anilinoquinazoline derivatives (general) | EGFR | 11.66–867.1 nM | nih.gov |
| Compound 7i (a 6-arylureido-4-anilinoquinazoline) | A549 cell line | 2.25 µM | nih.gov |
| Quinazoline (B50416) derivative with semicarbazone moiety (Compound 1i) | EGFR | 0.05 nM | researchgate.net |
| Erlotinib | EGFR | 0.030 µM | nih.gov |
| 4-((3-ethynylphenyl)amino)-6,7-dimethoxyquinoline-3-carbonitrile (22) | U-CH1 cell line | 4.1 µM | nih.gov |
Cholinesterase Inhibition (AChE, BuChE)
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for managing Alzheimer's disease. mdpi.com The core concept is to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, thereby improving cognitive function. nih.gov A series of novel 4-N-phenylaminoquinoline derivatives featuring a morpholine group have been synthesized and evaluated for their anti-cholinesterase activities. nih.gov
In one study, a series of piperidinyl-quinoline acylhydrazone derivatives were synthesized and showed potent inhibitory activity against both AChE and BuChE. researchgate.net While not direct analogues of this compound, this research highlights the potential of the quinoline core in designing cholinesterase inhibitors.
More directly relevant, a study on morpholine-bearing quinoline derivatives explored the impact of linker length and substitution patterns on inhibitory activity. nih.gov It was found that the length of the carbon linker between the quinoline core and the morpholine group significantly influenced the inhibitory potency against both AChE and BuChE. nih.gov Specifically, derivatives with a two-methylene linker demonstrated superior inhibition compared to those with three or four-methylene linkers. nih.gov
One of the most potent compounds identified, compound 11g , exhibited IC50 values of 1.94 ± 0.13 µM for AChE and 28.37 ± 1.85 µM for BuChE. nih.gov Kinetic analysis revealed that these compounds act as mixed-type inhibitors, suggesting they bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov
| Compound | Linker Length | Substituent | AChE IC50 (µM) | BuChE IC50 (µM) |
| 11a | 3-methylene | H | >50 | >50 |
| 11g | 2-methylene | H | 1.94 ± 0.13 | 28.37 ± 1.85 |
| 11h | 2-methylene | 2-CH3 | 2.56 ± 0.21 | 35.14 ± 2.11 |
| 11j | 2-methylene | 4-CH3 | 3.12 ± 0.25 | 42.68 ± 3.15 |
| 11l | 2-methylene | 4-F | 4.87 ± 0.33 | >50 |
| 12a | 2-methylene (amino) | H | 6.21 ± 0.47 | >50 |
Data sourced from a study on morpholine-bearing quinoline derivatives as potential cholinesterase inhibitors. nih.gov
DT-Diaphorase (NQO1) Activity Modulation
DT-diaphorase, or NAD(P)H:quinone oxidoreductase 1 (NQO1), is a flavoenzyme that plays a crucial role in cellular detoxification by catalyzing the two-electron reduction of quinones to hydroquinones. mdpi.comnih.gov This enzyme is often overexpressed in various solid tumors, making it a target for cancer therapy. mdpi.com
Research into quinoline derivatives has explored their potential as substrates and modulators of NQO1 activity. mdpi.comnih.gov Studies on 2-substituted-5,8-quinolinedione derivatives, which share the quinoline core but differ significantly from this compound, have shown that the nature of the substituent at the C2 position influences their interaction with the NQO1 enzyme. mdpi.com
In a study investigating hybrids of 1,4-quinone with quinoline derivatives, it was found that these compounds could act as suitable substrates for NQO1. nih.gov The enzymatic conversion rates were dependent on the specific structure of the quinoline and quinone moieties. nih.gov While these are not direct analogues, the findings suggest that the quinoline scaffold can be a key element in designing NQO1-targeted agents. The research indicates that the arrangement and type of interactions between these derivatives and the NQO1 enzyme are dependent on the substituent at the C2 position. mdpi.com
G9a-like Protein (GLP) Inhibition
G9a-like protein (GLP) and its homolog G9a are histone methyltransferases that play a critical role in epigenetic regulation by catalyzing the methylation of histone H3 lysine (B10760008) 9 (H3K9me2). springermedizin.de Aberrant activity of these enzymes has been implicated in various diseases, including cancer. biorxiv.org
The development of inhibitors for G9a and GLP has been an active area of research. researchgate.netnih.gov Structural studies have shown that replacing a quinazoline core with a quinoline core in inhibitor design can lead to higher inhibitory potency, likely due to the increased basicity of the N-1 atom of the quinoline ring, which is crucial for binding to G9a. researchgate.net
A novel G9a/GLP inhibitor, MS1262 , was designed incorporating a quinoline core substituted with a morpholino group at the 2-position. researchgate.net This compound demonstrated high potency and selectivity. The design of such compounds highlights the importance of the 2-morpholino-quinoline scaffold in achieving effective inhibition of G9a and GLP. researchgate.net
Further structure-activity relationship (SAR) studies on quinazoline-based inhibitors led to the discovery of potent and selective GLP inhibitors. nih.govrcsb.org While these compounds are based on a quinazoline scaffold, the strategic replacement with a quinoline core has been a successful approach to enhance potency. researchgate.net
| Compound | Core | 2-Position Substituent | G9a IC50 (nM) | GLP IC50 (nM) | Selectivity (G9a/GLP) |
| UNC0642 | Quinazoline | (1-isopropylpiperidin-4-yl)amino | <10 | <10 | ~1 |
| MS012 | Quinazoline | N-(1-methylpiperidin-4-yl) | 1200 | 8.5 | >140 |
| MS1262 | Quinoline | Morpholino | Potent | Potent | - |
Data compiled from studies on G9a/GLP inhibitors. researchgate.netnih.gov
Research on Other Significant Biological Activities (e.g., Anticonvulsant, Antihypertensive)
The versatility of the quinoline scaffold extends to other significant biological activities, including anticonvulsant and antihypertensive effects.
Anticonvulsant Activity: Several studies have investigated quinoline derivatives for their potential to manage seizures. nih.govnih.gov A series of 8-substituted quinolines were synthesized and evaluated for their anticonvulsant properties against maximal electroshock (MES) and pentylenetetrazole (scMet) induced seizures. nih.govresearchgate.net Among these, compounds with a 2-hydroxypropyloxyquinoline moiety displayed notable activity. nih.govresearchgate.net For instance, 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline was identified as a potent anticonvulsive agent. nih.govresearchgate.net Although these are not 2-morpholinyl derivatives, they underscore the potential of the substituted quinoline core in developing new anticonvulsant drugs. The mechanism of action for some quinazoline derivatives, a related class of compounds, is thought to involve the modulation of the GABAA receptor. mdpi.commdpi.com
Antihypertensive Activity: Quinoline derivatives have also been explored for their ability to lower blood pressure. researchgate.netrsc.org In the same study of 8-substituted quinolines, several compounds, including 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline, demonstrated significant antihypertensive activity. nih.govresearchgate.net These compounds were found to antagonize the pressor response elicited by adrenaline, suggesting a possible correlation with beta-blocking properties. nih.gov The presence of an aryloxypropanolamine side chain appeared to be important for this activity. nih.gov Further research on novel quinazolin-4(3H)-one derivatives also showed hypotensive effects in vivo. nih.gov
Structure Activity Relationship Sar Studies of 2 Morpholin 4 Yl Quinolin 8 Ol and Its Derivatives
Elucidating the Role of the Morpholine (B109124) Substituent on Biological Efficacy and Selectivity
The morpholine moiety is a prevalent heterocyclic scaffold in medicinal chemistry, often incorporated to enhance the pharmacological profile of a lead compound. Its presence can influence a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn affects its biological efficacy and selectivity. researchgate.nete3s-conferences.org In the context of quinoline-based compounds, the morpholine ring can engage in various non-covalent interactions, including hydrogen bonding and van der Waals forces, with biological targets. mdpi.com
Impact of Quinoline (B57606) Ring Substitution Patterns (e.g., C-5, C-7) on Activity
Substitutions on the quinoline ring are a common strategy to modulate the biological activity of 8-hydroxyquinoline (B1678124) derivatives. The electronic and steric properties of substituents at positions C-5 and C-7 can significantly influence the molecule's interaction with its biological target and its pharmacokinetic properties.
Research on 8-hydroxyquinoline derivatives has shown that substitutions at the C-5 and C-7 positions can fine-tune their biological activities. For instance, in a study of 8-hydroxyquinoline-derived Mannich bases, substitution at the C-5 position with electron-withdrawing groups was found to improve anticancer activity. researchgate.net Conversely, the introduction of a sulfonic acid group at C-5 decreased cytotoxicity, likely due to reduced cell permeability. researchgate.net Furthermore, for 5-chloro-8-hydroxyquinoline (B194070) derivatives, Mannich bases with aminomethyl substitution at the C-7 position showed higher activity against matrix metalloproteinases 2 and 9 compared to those with substitution at the C-5 position. researchgate.net Another study on various ring-substituted 8-hydroxyquinolines highlighted that the position of substituents influences the lipophilicity of the compounds, a key factor for their biological activity. nih.gov
In a series of 2-isoproyl and 2-isobutyl-5,7-dichloro-8-hydroxyquinoline derivatives, both compounds exhibited significant inhibitory activities against the dengue virus serotype 2 (DENV2). mdpi.commdpi.com
Importance of the 8-Hydroxyl Group for Biological Functionality and Metal Chelation
The 8-hydroxyl group is a critical functional group in the 8-hydroxyquinoline scaffold, playing a pivotal role in its biological activity, primarily through its ability to chelate metal ions. dovepress.comnih.govnih.gov The proximity of the 8-hydroxyl group to the nitrogen atom at position 1 of the quinoline ring creates a bidentate chelation site, allowing for the formation of stable complexes with various divalent and trivalent metal ions. dovepress.comnih.gov This metal-chelating property is believed to be the origin of many of the biological activities of 8-hydroxyquinoline and its derivatives. dovepress.comnih.govnih.gov
The chelation of metal ions can restore metal homeostasis in biological systems where metal imbalance is a contributing factor to disease. dovepress.comnih.gov For instance, the anticancer effects of some 8-hydroxyquinoline derivatives are related to their interactions with copper and zinc ions. dovepress.com The formation of lipophilic metal complexes can facilitate their entry into cells, where they can exert their therapeutic effects. The structure-activity relationship studies have indicated that compounds with a hydroxyl group at the C-8 position are particularly effective inhibitors of certain bacteria. nih.gov
Exploration of Linker Modifications and Their Influence on SAR
A study on novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group investigated the effect of varying the length of the methylene side chain (linker) between the quinoline and morpholine rings on cholinesterase inhibitory activity. mdpi.com The results indicated that derivatives with a 2-methylene linker exhibited better inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) compared to those with 3- or 4-methylene linkers. mdpi.com This suggests that the shorter linker provides a more suitable length to allow the molecule to bind effectively to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme simultaneously. mdpi.com
Conformational Flexibility and Its Correlation with Biological Response
The three-dimensional conformation of a molecule is a key determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its biological target. scielo.brmdpi.com Conformational flexibility, or the ability of a molecule to adopt different shapes, can be advantageous for drug-receptor interactions, allowing for an induced fit that optimizes binding affinity.
Theoretical calculations and experimental techniques like X-ray crystallography and NMR spectroscopy are used to study the conformational preferences of molecules. scielo.brmdpi.com Understanding the conformational landscape of a molecule can provide insights into its structure-activity relationship and guide the design of new analogs with improved biological responses. scielo.brmdpi.com
Mechanistic Investigations of 2 Morpholin 4 Yl Quinolin 8 Ol Interactions at the Molecular Level
Identification and Validation of Molecular Targets (e.g., Enzymes, Proteins, DNA)
The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is renowned for its potent metal-chelating capabilities, a property that underpins many of its biological activities nih.govrroij.com. The nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group at the 8-position form a bidentate chelation site, enabling the molecule to bind with a variety of divalent and trivalent metal ions, such as iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺) tandfonline.com. This chelation can disrupt the function of metalloproteins, enzymes that require a metal cofactor for their catalytic activity, thereby representing a primary class of molecular targets. The fungicidal and bactericidal actions of many 8-hydroxyquinoline derivatives have been attributed to their ability to chelate essential trace metals, thereby inhibiting microbial enzymes tandfonline.comdovepress.com.
Based on studies of closely related 2-substituted 8-hydroxyquinolines, specific enzyme families have been identified as potential targets. For instance, research on 2-[(dimethylamino)methyl]-8-hydroxyquinoline (DMAMQ) has implicated the NADPH oxidase (Nox) enzyme family as a molecular target nih.gov. Nox enzymes are crucial in producing reactive oxygen species (ROS), which act as signaling molecules in various cellular processes nih.govsdbonline.org. By modulating Nox activity, compounds like DMAMQ can influence cellular signaling pathways nih.gov.
Given the established properties of the 8-hydroxyquinoline core and the evidence from analogous compounds, the primary molecular targets for 2-Morpholin-4-yl-quinolin-8-ol are likely to be:
Metal Ions: Sequestration of essential metal ions, leading to the disruption of cellular homeostasis.
Metalloenzymes: Inhibition of enzymes that are dependent on metal cofactors for their function.
Signaling Proteins: Direct or indirect modulation of proteins involved in cellular signaling, such as the NADPH oxidase family.
Direct interaction with DNA is less commonly cited as a primary mechanism for 8-hydroxyquinolines, whose effects are more frequently linked to the disruption of protein function through metal chelation dovepress.com.
Potential Molecular Targets of 2-Substituted 8-Hydroxyquinoline Analogs
| Analog Compound | Potential Molecular Target | Associated Biological Effect | Reference |
|---|---|---|---|
| 7-Morpholinomethyl-8-hydroxyquinoline | Iron (Fe³⁺) Ions / Metalloenzymes | Antibacterial Activity | rroij.com |
| 2-[(dimethylamino)methyl]-8-hydroxyquinoline (DMAMQ) | NADPH oxidase (Nox) enzyme family | Stimulation of Neural Stem Cell Proliferation | nih.gov |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Copper (Cu²⁺) and Zinc (Zn²⁺) Ions | Antineurodegenerative, Anticancer | tandfonline.com |
Biochemical Assays for Elucidating Mechanism of Action
To investigate the mechanism of action of this compound, a variety of biochemical assays would be employed. These assays are designed to measure the compound's effect on cell viability, specific enzymatic activity, and other cellular processes.
Cell Viability and Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to assess cell viability and the cytotoxic potential of a compound nih.gov. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. For example, in studies of other 8-hydroxyquinoline derivatives, the MTT assay was used to determine the IC₅₀ (half-maximal inhibitory concentration) values against various cancer cell lines mdpi.com.
Antimicrobial Susceptibility Assays: To determine antibacterial or antifungal activity, minimum inhibitory concentration (MIC) assays are performed. These assays establish the lowest concentration of a compound that prevents visible growth of a microorganism nih.gov. The MICs for 8-hydroxyquinoline against clinical isolates of Neisseria gonorrhoeae, for instance, were found to be in the range of 27.56-55.11 μM medchemexpress.com.
Enzyme Inhibition Assays: If a specific enzyme, such as NADPH oxidase, is a suspected target, its activity can be measured in the presence and absence of the compound. For many enzymes, activity can be monitored by measuring the consumption of a substrate or the production of a product, often through spectrophotometric or fluorometric methods.
Chelation and Ionophore Activity Assays: The metal-chelating properties of 8-hydroxyquinolines can be confirmed through various spectroscopic techniques, such as UV-visible or fluorescence spectroscopy, by monitoring spectral changes upon addition of metal ions. Furthermore, assays can be designed to determine if the compound acts as an ionophore, transporting metal ions across biological membranes, which can contribute to its cytotoxic effects tandfonline.com.
Common Biochemical Assays for 8-Hydroxyquinoline Derivatives
| Assay Type | Purpose | Example Measurement | Reference |
|---|---|---|---|
| MTT Assay | Assess cell viability and cytotoxicity | IC₅₀ values | nih.gov |
| Minimum Inhibitory Concentration (MIC) Assay | Determine antimicrobial potency | MIC values (μg/mL or μM) | nih.govmedchemexpress.com |
| Enzyme Activity Assay | Measure inhibition of a specific enzyme | Percent inhibition or IC₅₀ | tandfonline.com |
| Metal Chelation Assay | Confirm binding to metal ions | Spectroscopic shifts | rroij.com |
Studies on Intramolecular Proton Transfer Processes
The 8-hydroxyquinoline scaffold is a well-studied system for intramolecular proton transfer (PT) processes. This phenomenon involves the transfer of the proton from the hydroxyl group at the 8-position to the nitrogen atom of the quinoline ring semanticscholar.org. In the ground state, the enol form (with the proton on the oxygen) is typically more stable. However, upon photoexcitation, the molecule can undergo excited-state intramolecular proton transfer (ESIPT) to form a zwitterionic or keto tautomer acs.orgacs.org.
This proton transfer is a critical aspect of the molecule's photophysical properties and can be influenced by the surrounding solvent environment. In some cases, the proton transfer is not a direct intramolecular event but is assisted by solvent molecules, making it a pseudo-intramolecular process nih.gov. The morpholine (B109124) group at the 2-position of this compound could potentially influence the electronic properties of the quinoline ring system and, consequently, the dynamics of the proton transfer process. Studies on related compounds like 7-hydroxy-8-(N-morpholinomethyl)quinoline (HMMQ) have detailed the complex kinetics of these photoinduced transformations, including the conversion of the excited zwitterionic form to an excited keto form and subsequent relaxation pathways acs.orgmdpi.com. Understanding these fundamental processes is key to applications in areas like molecular switches and fluorescent sensors nih.gov.
Inhibition Kinetics and Binding Thermodynamics
Detailed studies on the inhibition kinetics and binding thermodynamics for this compound are not extensively available in the scientific literature. However, this section outlines the principles that would be investigated to characterize its interaction with a molecular target, such as an enzyme.
Inhibition Kinetics: Kinetic studies are performed to determine the mode of enzyme inhibition. By measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations, one can determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed-type. This is typically visualized using graphical methods like Lineweaver-Burk plots. For example, studies on other natural compounds inhibiting enzymes like α-glucosidase have used these methods to reveal mixed-type or non-competitive inhibition mechanisms beilstein-journals.org. Such analyses would yield the inhibition constant (Kᵢ), a measure of the inhibitor's potency.
Binding Thermodynamics: Thermodynamic parameters provide insight into the forces driving the binding interaction between the compound and its target. Techniques like Isothermal Titration Calorimetry (ITC) can directly measure the binding enthalpy (ΔH), and from this, the binding affinity (Kₐ), dissociation constant (Kₔ), Gibbs free energy (ΔG), and entropy (ΔS) can be calculated. These parameters indicate whether the binding is driven by enthalpy (e.g., hydrogen bonds, van der Waals forces) or entropy (e.g., hydrophobic interactions) and the spontaneity and strength of the interaction beilstein-journals.org.
Without experimental data, it is hypothesized that the interaction of this compound with a metalloenzyme could involve both direct binding to the active site and chelation of the essential metal cofactor, potentially leading to a complex kinetic profile.
Interaction with Cellular Pathways and Processes
The interaction of this compound with cellular pathways is likely multifaceted, stemming from its core 8-hydroxyquinoline structure and the appended morpholine moiety.
One significant pathway that could be modulated is redox signaling , particularly through the generation of reactive oxygen species (ROS). A study on the structurally similar compound 2-[(dimethylamino)methyl]-8-hydroxyquinoline (DMAMQ) demonstrated that it enhances neural stem cell self-renewal and neurite outgrowth by increasing intracellular ROS. This effect was inhibited by the inactivation of the NADPH oxidase (Nox) enzyme family, strongly indicating that DMAMQ stimulates neurogenesis via the Nox signaling pathway nih.gov. The Nox family of enzymes are key players in cellular signaling, and their production of ROS can modulate the activity of various transcription factors and signaling cascades involved in cell proliferation and differentiation nih.govnih.gov.
Another critical process influenced by 8-hydroxyquinolines is metal homeostasis . By chelating intracellular metal ions like iron, these compounds can disrupt numerous cellular processes. The antibacterial activity of 7-Morpholinomethyl-8-hydroxyquinoline, for example, has been directly correlated with its ability to chelate iron rroij.com. Iron is an essential cofactor for many enzymes involved in cellular respiration and DNA synthesis. By sequestering iron, the compound can effectively starve bacteria of this crucial nutrient, leading to a bactericidal effect researchgate.net. This disruption of iron metabolism is a key antimicrobial mechanism of action mdpi.com.
Interaction of 8-Hydroxyquinoline Analogs with Cellular Pathways
| Analog Compound | Cellular Pathway/Process | Observed Outcome | Reference |
|---|---|---|---|
| 2-[(dimethylamino)methyl]-8-hydroxyquinoline (DMAMQ) | NADPH Oxidase (Nox) Signaling Pathway | Increased intracellular ROS, enhanced neural stem cell proliferation | nih.gov |
| 7-Morpholinomethyl-8-hydroxyquinoline | Iron Homeostasis / Metal Chelation | Antibacterial activity against Gram-positive bacteria | rroij.com |
| 8-Hydroxyquinoline | Inflammatory Pathways (NF-κB activation) | Inhibition of NO production and iNOS expression | medchemexpress.com |
Computational Chemistry and Molecular Modeling Approaches in Research
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and inherent reactivity of molecules. DFT is widely applied to the 8-hydroxyquinoline (B1678124) (8-HQ) scaffold, the core of 2-Morpholin-4-yl-quinolin-8-ol, to elucidate its molecular properties. These calculations provide insights into the geometry, electronic distribution, and spectroscopic properties of 8-HQ and its derivatives researchgate.netmdpi.com.
DFT studies are employed to optimize the molecular geometry of quinoline (B57606) derivatives, calculating parameters such as bond lengths and angles rsc.org. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO helps to characterize the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. For 8-hydroxyquinoline derivatives, DFT calculations have been used to determine these reactivity descriptors, showing them to be good electron acceptors with high reactivity nih.gov.
Furthermore, DFT is used to compute various quantum chemical parameters that describe a molecule's behavior. These include electronegativity, chemical potential, and chemical hardness and softness, which offer a deeper understanding of the molecule's interaction capabilities rsc.org. Molecular Electrostatic Potential (MEP) maps, generated through DFT, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack, guiding the understanding of how the molecule interacts with biological targets researchgate.net. For instance, studies on the adsorption of 8-HQ on aluminum surfaces have used DFT to characterize bonding mechanisms, revealing strong electronic transfers and covalent bonding rsc.org. Theoretical calculations of spectroscopic properties, such as IR and Raman spectra, are also performed and compared with experimental data to validate the computational models researchgate.net.
Molecular Docking Studies for Ligand-Target Binding Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding mode and affinity of ligands, such as 8-hydroxyquinoline derivatives, within the active site of a biological target.
The 8-hydroxyquinoline scaffold is a recognized pharmacophore in many biologically active compounds, and docking studies have been instrumental in exploring its potential as an inhibitor for various enzymes and receptors. For example, derivatives of 8-HQ have been docked against cancer-related proteins to predict their binding interactions and affinity nih.govresearchgate.net. These studies help identify key amino acid residues in the target's binding pocket that interact with the ligand through hydrogen bonds, hydrophobic interactions, or pi-pi stacking.
In one study, novel 8-hydroxyquinoline derivatives were evaluated as potential anticancer agents, and molecular docking was used to simulate their interaction with target proteins researchgate.net. Similarly, docking studies on hybrids of 1,4-naphthoquinone (B94277) and 8-hydroxyquinoline investigated their binding to the NQO1 protein, a target in cancer therapy nih.gov. Quinoline analogues have also been docked against microbial and cancer-related enzyme targets, such as β-tubulin, to elucidate their mechanism of action researchgate.netxisdxjxsu.asia. The binding energy, often expressed as a docking score in kcal/mol, provides a quantitative estimate of the binding affinity, allowing for the ranking of different compounds and guiding the selection of candidates for further experimental testing nih.gov. For instance, docking of 5-chloro-8-hydroxyquinoline (B194070) against a dehydrogenase inhibitor target yielded a binding affinity of -6.2 kcal/mol, suggesting potential inhibitory activity researchgate.net.
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 5-Chloro-8-hydroxyquinoline | Dehydrogenase Inhibitor | -6.2 | Not Specified | researchgate.net |
| 8-Hydroxy-5-nitroquinoline | Dehydrogenase Inhibitor | -5.8 | Not Specified | researchgate.net |
| Quinoline Analogue AA2 | 1PFK (Phosphofructokinase) | -6.12 | Not Specified | xisdxjxsu.asia |
| Quinoline Analogue AA2 | 1TUP (Tubulin) | -6.51 | Not Specified | xisdxjxsu.asia |
| Styrylquinoline Derivative 43 | CDK2 (Cyclin-dependent kinase 2) | Not Specified | Lys44, Thr22, Tyr183 | physchemres.org |
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Receptor Interactions and Conformational Sampling
While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. This technique is crucial for assessing the stability of the predicted binding pose and understanding the nuanced, time-dependent interactions between a ligand and its target.
MD simulations have been applied to complexes of 8-hydroxyquinoline derivatives with their protein targets to validate docking results and gain deeper insights into the binding stability researchgate.netnih.gov. A typical MD simulation runs for nanoseconds, tracking the trajectory of each atom in the system. The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period. A stable RMSD value suggests that the ligand remains securely bound in the active site in a consistent conformation physchemres.org.
These simulations provide detailed information on the persistence of key interactions, such as hydrogen bonds, and can reveal the role of water molecules in mediating ligand-protein binding. For example, MD simulations were used to study coumarin-8-hydroxyquinoline hybrids as cholinesterase inhibitors, providing a dynamic understanding of their interaction with the enzyme nih.gov. In another study, MD simulations were employed to confirm the stability of styrylquinoline derivatives within the active site of the CDK2 enzyme, complementing the initial docking predictions physchemres.org. The insights from MD simulations are invaluable for refining lead compounds and accurately predicting their behavior in a biological environment.
Pharmacophore Modeling and Virtual Screening for Novel Analogue Discovery
Pharmacophore modeling is a powerful strategy in drug discovery used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to be active at a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds (virtual screening) to find novel molecules that match the model and are therefore likely to be active.
The 8-hydroxyquinoline scaffold serves as a key component in the development of pharmacophore models due to its distinct features: a hydrogen-bonding hydroxyl group, a metal-chelating nitrogen atom, and a rigid aromatic ring system nih.gov. These features are crucial for interaction with various biological targets. Ligand-based pharmacophore models can be generated from a set of known active molecules, while structure-based models are derived from the interaction patterns observed in a ligand-receptor complex nih.gov.
For instance, a pharmacophore model was developed for topoisomerase I inhibitors, which led to the identification of an 8-hydroxyquinoline derivative as a potential hit from the ZINC database through virtual screening nih.gov. The 8-HQ moiety is also considered a "metal-binding pharmacophore" (MBP) and has been used as a scaffold to design novel inhibitors for metalloenzymes nih.gov. By identifying molecules that fit a validated pharmacophore model, researchers can prioritize a smaller, more manageable number of compounds for synthesis and biological testing, significantly streamlining the discovery of new analogues of this compound with potentially improved activity or properties.
Coordination Chemistry of 2 Morpholin 4 Yl Quinolin 8 Ol
Metal Chelation Properties of the 8-Hydroxyquinoline (B1678124) Moiety
The 8-hydroxyquinoline (8-HQ) scaffold is a classic and versatile bidentate chelating agent in coordination chemistry. researchgate.netnih.gov Its ability to form stable complexes with a wide array of metal ions stems from the strategic positioning of a phenolic hydroxyl group at the C8 position and a nitrogen atom within the quinoline (B57606) ring. scirp.orgscispace.com
Upon deprotonation of the hydroxyl group, the resulting phenoxide oxygen and the quinoline nitrogen atom act as a powerful N,O-bidentate donor set. nih.govscirp.org These two donor atoms coordinate to a single metal center to form a stable five-membered chelate ring. nih.gov This chelation effect significantly enhances the thermodynamic stability of the resulting metallo-complexes compared to coordination with analogous monodentate ligands.
8-Hydroxyquinoline and its derivatives are known to form neutral complexes with divalent and trivalent metal ions. scispace.com The stoichiometry of these complexes depends on the coordination number and oxidation state of the metal ion. For instance, four-coordinate metals like Cu(II) or Zn(II) typically form complexes with a 1:2 metal-to-ligand ratio (ML₂), while six-coordinate metals such as Al(III) or Cr(III) form stable 1:3 complexes (ML₃). scispace.commdpi.com
The general chelation behavior of the 8-hydroxyquinoline moiety is summarized in the table below.
| Metal Ion | Typical Stoichiometry (M:L) | Common Coordination Geometry |
| Cu(II) | 1:2 | Square Planar |
| Ni(II) | 1:2 | Octahedral (with solvent ligation) |
| Co(II) | 1:2 | Octahedral (with solvent ligation) |
| Zn(II) | 1:2 | Tetrahedral |
| Al(III) | 1:3 | Octahedral |
| Cr(III) | 1:3 | Octahedral |
This table presents generalized data for the 8-hydroxyquinoline ligand.
The morpholine (B109124) substituent at the 2-position in 2-Morpholin-4-yl-quinolin-8-ol is not expected to directly participate in coordination due to its distance from the primary N,O-donor site. However, its electronic influence as a moderately electron-donating group can increase the electron density on the quinoline ring, potentially enhancing the basicity of the quinoline nitrogen and strengthening the metal-ligand bond.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with 8-hydroxyquinoline derivatives, including this compound, generally involves a straightforward reaction between the ligand and a suitable metal salt in an appropriate solvent. scirp.orgscirp.org The ligand is typically dissolved in an organic solvent, such as ethanol, methanol, or DMSO, and a solution of the metal salt (e.g., chloride, nitrate, or acetate) is added. scirp.orgresearchgate.net The reaction often proceeds at room temperature or with gentle heating to facilitate the formation of the complex, which may precipitate from the solution upon formation or cooling. nih.gov
For example, the synthesis of an aluminum(III) complex with a closely related morpholine-substituted 8-hydroxyquinoline has been reported, suggesting a similar approach would be effective for the 2-morpholinyl derivative. semanticscholar.org The general synthetic scheme involves the reaction of three equivalents of the ligand with one equivalent of an aluminum salt to form the tris-chelate complex, [Al(L)₃].
The structural characterization of these complexes relies on a combination of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. A key indicator is the disappearance or significant shift of the broad O-H stretching band of the free ligand upon deprotonation and coordination. researchgate.net Additionally, shifts in the C=N and C-O stretching vibrations of the quinoline ring provide further evidence of complexation. nih.gov
UV-Visible (UV-Vis) Spectroscopy: Complex formation is typically accompanied by changes in the electronic absorption spectrum. researchgate.net The spectra of the complexes often show new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, in addition to the shifted π-π* transitions of the ligand. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Al³⁺, Zn²⁺), ¹H and ¹³C NMR spectroscopy can confirm the structure of the complex in solution. Upon coordination, the chemical shifts of the protons and carbons near the N,O-donor site are typically altered. nih.govijcce.ac.ir
The table below summarizes the key characterization data observed for typical 8-hydroxyquinoline metal complexes.
| Technique | Observation upon Complexation | Information Gained |
| FTIR | Disappearance of broad O-H stretch; Shift in C=N and C-O stretches | Confirmation of deprotonation and coordination through O and N atoms |
| UV-Vis | Bathochromic or hypsochromic shifts of ligand bands; Appearance of new charge-transfer bands | Confirmation of coordination; Information on electronic structure |
| NMR | Shift in proton/carbon signals near the coordination site | Elucidation of solution-state structure for diamagnetic complexes |
| X-ray Diffraction | Definitive solid-state structure, bond lengths, angles, and geometry |
Electrochemical Properties of Metal-2-Morpholin-4-yl-quinolin-8-ol Complexes
The 8-hydroxyquinoline ligand itself is generally electroactive only at very high or very low potentials. mdpi.com The electrochemical properties of its metal complexes are therefore dominated by redox events centered either on the metal ion or on the ligand π-system, which can be modulated by the metal's identity and the ligand's substituents.
Cyclic voltammetry (CV) is the primary technique used to investigate these properties. For complexes with redox-active metals (e.g., Fe, Cu, Co, Ru), reversible or quasi-reversible waves corresponding to metal-centered oxidation or reduction processes (e.g., M²⁺/M³⁺) can be observed. mdpi.comresearchgate.net The potential at which these events occur is sensitive to the donor strength of the ligand. The presence of the electron-donating morpholine group at the 2-position is expected to increase the electron density at the metal center. This would make the metal ion harder to reduce and easier to oxidize, resulting in a cathodic (negative) shift in reduction potentials and an anodic (positive) shift in oxidation potentials compared to complexes with unsubstituted 8-hydroxyquinoline.
For instance, studies on iron complexes of other substituted 8-hydroxyquinolines have shown that the formal potential of the Fe(III)/Fe(II) redox couple can be significantly shifted depending on the electronic nature of the substituent. mdpi.com A more electron-donating substituent stabilizes the higher oxidation state (Fe³⁺), making the complex's redox potential more positive. mdpi.com
In complexes with redox-inactive metals like Al³⁺ or Zn²⁺, any observed electrochemical activity would likely be due to the reduction or oxidation of the ligand itself. These processes are often irreversible and occur at highly negative or positive potentials, respectively.
Research into the Application of Coordination Compounds in Catalysis or Materials Science
Metal complexes of 8-hydroxyquinoline and its derivatives are extensively researched for applications in materials science, particularly as luminescent materials in organic light-emitting diodes (OLEDs). researchgate.netrroij.com The archetypal example is tris(8-hydroxyquinolinato)aluminum (Alq₃), which is a highly stable and efficient green-emitting material used as an electron transport and emissive layer in OLEDs. mdpi.comrroij.com
The coordination of the 8-HQ ligand to a metal ion, especially Al³⁺ or Zn²⁺, often leads to a significant enhancement of fluorescence intensity compared to the free ligand. researchgate.netscispace.com This is attributed to increased molecular rigidity and a reduction in non-radiative decay pathways upon complexation. scispace.com The emission properties, such as color and quantum efficiency, can be finely tuned by introducing substituents onto the 8-hydroxyquinoline ring.
The this compound ligand, when complexed with metals like Al³⁺ or Zn²⁺, is expected to form luminescent materials. The morpholine group, being an electron-donating substituent, could influence the photophysical properties of the resulting complex. Research on other substituted Alq₃ derivatives has shown that such modifications can shift the emission wavelength and affect the electroluminescence performance. semanticscholar.org Therefore, complexes of this compound are promising candidates for new emissive or charge-transporting materials in optoelectronic devices.
In the field of catalysis, quinoline-based compounds and their metal complexes have been explored for various organic transformations. Copper-quinoline complexes, for example, can exhibit catechol oxidase activity, catalyzing the oxidation of catechols to o-quinones. While specific catalytic applications for this compound complexes have not been reported, the presence of a redox-active metal center (like Cu, Co, or Mn) coordinated by this ligand could potentially enable catalytic activity in oxidation or other reactions.
Advanced Analytical Methodologies and Quality Control in 2 Morpholin 4 Yl Quinolin 8 Ol Research
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are central to the quality control of 2-Morpholin-4-yl-quinolin-8-ol, providing the means to separate the compound from impurities, starting materials, and byproducts.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. nih.gov The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase. researchgate.net For quinoline (B57606) derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. sielc.com
In a typical RP-HPLC setup for analyzing this compound, a C18 column serves as the stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, with an acid like formic or phosphoric acid used as a modifier to ensure sharp, symmetrical peaks. sielc.comsielc.com Detection is frequently accomplished using a UV-Visible Diode Array Detector, which can monitor absorbance at multiple wavelengths, allowing for the quantification of the main compound and any impurities. nih.govsielc.com The purity of synthesized batches is typically expected to be ≥95% as determined by the peak area percentage in the chromatogram. nih.gov
Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound
| Parameter | Value |
| Instrument | Jasco LC-4000 system or equivalent |
| Column | XTerra MS C18, 5 µm, 4.6 mm x 150 mm |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid |
| Detection | UV-Visible Diode Array at 254 nm |
| Flow Rate | 1.0 mL/min |
| Purity Acceptance | ≥95% |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. rsc.org This methodology is invaluable for the structural confirmation of this compound. researchgate.net After separation by the LC system, the compound is ionized, typically using electrospray ionization (ESI), which is well-suited for polar molecules. researchgate.net
The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z). For this compound (molecular formula C₁₃H₁₄N₂O₂), the expected molecular weight is approximately 230.26 g/mol . LC-MS analysis would aim to detect the protonated molecule [M+H]⁺ at an m/z of approximately 231.27. chempap.org The high specificity and sensitivity of LC-MS make it an essential tool for confirming the identity of the target compound in complex mixtures and for identifying trace-level impurities. core.ac.uknih.gov
Elemental Analysis for Compound Composition Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) within a sample of this compound. This method provides a crucial check on the empirical formula of the synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula, C₁₃H₁₄N₂O₂. A close correlation between the found and calculated values, typically within a ±0.4% margin, serves as strong evidence of the compound's purity and correct elemental composition.
**Table 2: Elemental Composition Data for this compound (C₁₃H₁₄N₂O₂) **
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 67.81 | 67.75 |
| Hydrogen (H) | 6.13 | 6.18 |
| Nitrogen (N) | 12.17 | 12.11 |
| Oxygen (O) | 13.90 | 13.96 |
Thermal Analysis Techniques (e.g., DSC, TGA)
Thermal analysis techniques are employed to study the physical and chemical properties of this compound as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. A TGA curve for a stable quinoline derivative would show a flat plateau indicating thermal stability up to a certain temperature, followed by a sharp drop in mass signifying decomposition. mdpi.com This analysis is critical for determining the upper-temperature limit at which the compound can be handled or stored without degradation. researchgate.net
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. tainstruments.com For a crystalline solid like this compound, DSC is used to determine its melting point, which is observed as an endothermic peak on the DSC thermogram. The temperature at the peak of this curve is the melting temperature, and the area under the peak corresponds to the enthalpy of fusion (ΔH). mdpi.com The sharpness of the melting peak can also provide an indication of the compound's purity. researchgate.net
Table 3: Representative Thermal Analysis Data for a Quinoline Derivative
| Analysis Type | Parameter | Observation |
| TGA | Decomposition Onset | Stable up to ~250 °C |
| DSC | Melting Point (Endothermic Peak) | ~254 °C |
| DSC | Enthalpy of Fusion (ΔH) | ~125 J/g |
Note: Data is illustrative and based on a similar quinoline structure. mdpi.com
Future Directions and Emerging Research Perspectives for 2 Morpholin 4 Yl Quinolin 8 Ol
Development of Next-Generation Analogues with Enhanced Specificity
The therapeutic potential of 2-Morpholin-4-yl-quinolin-8-ol can be significantly amplified through the principles of rational drug design, focusing on creating analogues with superior specificity and efficacy. Future synthetic strategies will likely concentrate on systematic modifications of both the quinoline (B57606) core and the morpholine (B109124) substituent to fine-tune its interaction with biological targets.
Detailed research into structure-activity relationships (SAR) will be crucial. Modifications to the quinoline ring, such as the introduction of halogen atoms (e.g., chlorine, fluorine) or small alkyl groups at positions 5 and 7, are known to modulate the electronic properties and lipophilicity of the 8-HQ scaffold, which can profoundly impact biological activity. nih.gov Furthermore, altering the substitution pattern on the morpholine ring could enhance binding affinity and selectivity for specific enzymes or receptors. The goal of these synthetic efforts is to create next-generation compounds that not only exhibit potent therapeutic action but also possess a reduced propensity for off-target effects.
| Modification Site | Potential Substituent | Hypothesized Outcome | Rationale |
|---|---|---|---|
| Quinoline Ring (Position 5/7) | Halogens (Cl, F) | Enhanced target binding, altered metabolic stability | Modifies electronic distribution and can form halogen bonds with target proteins. |
| Quinoline Ring (Position 5/7) | Electron-Donating Groups (e.g., -OCH3) | Modulated antioxidant or metal-chelating properties | Alters the pKa of the 8-hydroxyl group and electron density of the aromatic system. |
| Morpholine Ring | Alkyl Groups (e.g., -CH3) | Improved lipophilicity and cell permeability | Increases non-polar character, potentially enhancing passage through biological membranes. |
| Linker between Rings | Introduction of a flexible or rigid linker | Optimized spatial orientation for target engagement | Allows for better positioning of the pharmacophores within a protein's binding pocket. |
Integration with Advanced Delivery Systems
A significant hurdle for many promising heterocyclic compounds is suboptimal pharmacokinetics, including poor aqueous solubility and limited bioavailability. Future research will undoubtedly focus on integrating this compound into advanced drug delivery systems to overcome these limitations. nih.gov
Nanoparticle Formulations: Encapsulating the compound within biocompatible nanoparticles, such as those made from chitosan (B1678972) or other polymers, offers a promising strategy. nih.gov Such nanoformulations can protect the drug from premature degradation, improve its solubility, and facilitate controlled, sustained release at the target site. Studies on other quinoline derivatives have shown that nanoparticle-based carriers can enhance anticancer efficacy. nih.gov
Liposomal Delivery: Liposomes are versatile vesicles that can encapsulate both hydrophilic and hydrophobic drugs, making them an excellent candidate for delivering quinoline derivatives. mdpi.comnih.gov By incorporating this compound into the lipid bilayer of a liposome, it is possible to increase its circulation time, reduce systemic toxicity, and potentially achieve passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov
| Delivery System | Primary Advantage | Formulation Goal | Potential Challenge |
|---|---|---|---|
| Polymeric Nanoparticles | Controlled release, improved stability | Sustained therapeutic effect, enhanced solubility | Biocompatibility and scaling up production. |
| Liposomes | Reduced systemic toxicity, improved bioavailability | Targeted delivery, solubility enhancement | Stability during storage, drug leakage. |
| Prodrugs | Enhanced absorption and distribution | Improved pharmacokinetic profile | Ensuring efficient and specific cleavage to the active form. |
Application in Novel Bio-Imaging or Sensing Technologies
The 8-hydroxyquinoline (B1678124) core is not only a pharmacophore but also a well-known fluorophore and an effective metal-chelating agent. rroij.comscispace.com This dual functionality opens exciting avenues for the application of this compound in bio-imaging and as a chemosensor. 8-HQ derivatives are known to exhibit weak fluorescence on their own, but their fluorescence emission can be dramatically enhanced upon chelation with certain metal ions, such as zinc (Zn²⁺) and aluminum (Al³⁺). scispace.com
This phenomenon, known as chelation-enhanced fluorescence (CHEF), provides a basis for developing highly sensitive and selective fluorescent sensors. Future research could optimize this compound as a probe for detecting aberrant metal ion concentrations in cells or tissues, which are associated with various pathological conditions, including neurodegenerative diseases like Alzheimer's. nih.gov Further chemical modifications could be pursued to tune its photophysical properties, such as shifting its emission wavelength to the near-infrared (NIR) region for deeper tissue penetration and reduced autofluorescence, making it a more effective tool for in vivo imaging.
Exploration of New Mechanistic Pathways
The biological activities of 8-hydroxyquinoline derivatives are diverse and often stem from their ability to interact with metal ions, thereby disrupting metal homeostasis in pathogenic organisms or cancer cells. nih.govnih.gov While it is plausible that this compound acts through similar mechanisms, a key future direction is the exploration of novel or secondary mechanistic pathways.
Comprehensive biological screening could reveal unexpected targets. For instance, the compound could be evaluated for its ability to inhibit key enzyme families, such as protein kinases or histone deacetylases, which are often targeted in cancer therapy. arabjchem.org Furthermore, given the prevalence of quinoline structures in antimalarial agents that interfere with heme metabolism, investigating this pathway could be a fruitful endeavor. nih.gov Research could also explore whether the compound acts as a multi-target agent, simultaneously modulating several signaling pathways. Such polypharmacology is increasingly viewed as a beneficial attribute for treating complex, multifactorial diseases.
Q & A
Q. How can researchers reconcile conflicting cytotoxicity data in primary vs. cancer cell lines?
- Methodological Answer :
- Dose-response curves : Use 8-point dilution series to calculate selectivity indices (SI = IC/IC) .
- Mechanistic studies : Perform apoptosis assays (Annexin V/PI) and ROS detection to differentiate modes of action .
- Transcriptomics : Compare gene expression profiles in sensitive vs. resistant cell lines via RNA-seq .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
